(R)-Meranzin chemical structure and molecular weight
(R)-Meranzin chemical structure and molecular weight
Structural Characterization, Isolation Methodologies, and Pharmacological Mechanisms
Executive Summary
(R)-Meranzin (CAS: 489-53-2) is a bioactive prenylated coumarin derivative predominantly isolated from the Rutaceae family, specifically Citrus aurantium (Bitter Orange) and Murraya exotica. Distinguished by its 7-methoxy-8-(3,3-dimethyloxiran-2-yl)methyl moiety, the compound possesses a unique epoxide ring that governs both its reactivity and pharmacological profile.
This technical guide provides a rigorous analysis of (R)-Meranzin, moving beyond basic identification to cover extraction protocols, validated pharmacological pathways (specifically
Chemical Constitution & Physical Properties
The stereochemical configuration of Meranzin is critical. The (R)-enantiomer is the naturally occurring form often cited in pharmacological studies regarding antidepressant and prokinetic activities. Researchers must verify enantiomeric purity using chiral HPLC or specific optical rotation analysis, as the biological activity of the (S)-enantiomer (often synthesized or present in racemic mixtures) may differ.
Table 1: Physicochemical Profile of (R)-Meranzin
| Property | Data | Technical Notes |
| IUPAC Name | 7-methoxy-8-[(2R)-3,3-dimethyloxiran-2-yl]methylchromen-2-one | The (R) designation refers to the chiral center at the epoxide ring. |
| Common Name | (R)-Meranzin | Often referred to simply as "Meranzin" in older literature; verify stereochemistry. |
| CAS Registry | 489-53-2 | Note: CAS 23971-42-8 often refers to the (S)-isomer or generic entries. |
| Molecular Formula | ||
| Molecular Weight | 260.29 g/mol | Monoisotopic Mass: 260.1049 Da |
| Physical State | White Crystalline Solid | |
| Solubility | DMSO (>10 mg/mL), Methanol, Ethanol | Poorly soluble in water; requires co-solvents for aqueous bioassays. |
| Melting Point | 98–100 °C | Purity dependent. |
| Key Functional Groups | Coumarin lactone, Epoxide (Oxirane), Methoxy | The epoxide is susceptible to hydrolysis, forming Meranzin Hydrate. |
Biosynthesis & Isolation Protocol
Biosynthetic Origin
(R)-Meranzin is derived from the phenylpropanoid pathway. The core coumarin structure (umbelliferone) undergoes prenylation at the C-8 position to form osthole, which is subsequently epoxidized. This epoxidation is stereoselective in enzymatic systems, yielding the (R)-configuration.
Laboratory-Scale Isolation Protocol
The following protocol is optimized for the isolation of a coumarin-rich fraction containing (R)-Meranzin from Citrus aurantium dried peels.
Prerequisites:
-
Starting Material: Dried, pulverized peels of C. aurantium.[1]
-
Solvents: Ethanol (95%), Petroleum Ether, Ethyl Acetate, n-Butanol.
-
Detection: HPLC-UV (320 nm) or TLC (Visualization: 10%
in EtOH).
Step-by-Step Methodology:
-
Extraction:
-
Macerate 1.0 kg of dried powder in 10 L of 70-95% Ethanol for 24 hours at room temperature.
-
Rationale: High ethanol concentration targets the lipophilic coumarins while minimizing extraction of water-soluble polysaccharides.
-
Filter and concentrate the supernatant under reduced pressure (Rotavap) at 50°C to obtain a crude residue.
-
-
Liquid-Liquid Partitioning (The "Clean-Up"):
-
Suspend the crude residue in 1.0 L of distilled water.
-
Wash 1: Partition with Petroleum Ether (
L). Discard the organic layer (removes chlorophyll and highly non-polar waxes). -
Extraction: Partition the aqueous phase with Ethyl Acetate (
L). -
Critical Checkpoint: (R)-Meranzin concentrates in the Ethyl Acetate fraction. Collect this phase.
-
(Optional) The remaining aqueous phase can be extracted with n-Butanol to recover glycosides (e.g., naringin), but Meranzin is in the EtOAc layer.
-
-
Chromatographic Purification:
-
Load the EtOAc fraction onto a Silica Gel 60 column.
-
Elute with a gradient of Petroleum Ether : Ethyl Acetate (starting 100:0
70:30). -
(R)-Meranzin typically elutes in fractions corresponding to 15-20% Ethyl Acetate.
-
Crystallization: Recrystallize active fractions from Methanol to yield needle-like crystals.
-
Diagram 1: Isolation Workflow
Caption: Workflow for the isolation of (R)-Meranzin from plant matrix, highlighting polarity-based partitioning logic.
Pharmacological Mechanisms
(R)-Meranzin exhibits a dual-action profile, impacting both the Central Nervous System (CNS) and the Gastrointestinal (GI) system. This "Brain-Gut Axis" modulation is a distinct advantage in treating functional dyspepsia comorbid with depression.
Antidepressant Activity via -Adrenoceptors
Research indicates that (R)-Meranzin acts as an antagonist at presynaptic
-
Mechanism: Blockade of presynaptic
-autoreceptors prevents the negative feedback loop that normally inhibits norepinephrine (NE) release. -
Result: Increased synaptic concentration of NE, leading to antidepressant effects similar to those observed with mirtazapine or yohimbine, but with a distinct side-effect profile.
Prokinetic Activity via H1 Receptors
In the GI tract, (R)-Meranzin accelerates gastric emptying.
-
Mechanism: Stimulation of
-histaminergic receptors.[][3][4] -
Validation: Effects are blocked by diphenhydramine (
antagonist) but not by atropine, distinguishing its mechanism from cholinergic prokinetics.
Diagram 2: Mechanism of Action (Brain-Gut Axis)
Caption: Dual pharmacological pathways of (R)-Meranzin affecting CNS adrenergic signaling and GI histaminergic signaling.
Pharmacokinetics & Metabolism
Understanding the metabolic fate of (R)-Meranzin is crucial for interpreting in vivo data. The epoxide ring is the primary site of metabolic instability.
-
Primary Metabolite: Meranzin Hydrate (CAS: 105519-27-7).
-
Reaction: Hydrolysis of the epoxide ring by epoxide hydrolases.
-
Pharmacokinetic Implication: Meranzin is rapidly absorbed (
h) but also rapidly metabolized. Meranzin Hydrate itself possesses biological activity, contributing to the overall therapeutic effect (prodrug-like behavior). -
Plasma Detection: In rat plasma, a two-compartment model best fits the concentration-time curve.[5]
References
-
PubChem. (2025).[6] (R)-Meranzin Compound Summary. National Library of Medicine.[6] [Link]
-
Xie, Y., et al. (2013).[7] Meranzin hydrate exhibits anti-depressive and prokinetic-like effects through regulation of the shared alpha2-adrenoceptor in the brain-gut axis of rats. Neuropharmacology. [Link]
-
Huang, X., et al. (2011). Meranzin hydrate induces similar effect to Fructus Aurantii on intestinal motility through activation of H1 histamine receptors.[][3][4] Journal of Gastrointestinal Surgery. [Link]
-
Liu, Y., et al. (2020). Multi-Component Comparative Pharmacokinetics in Rats After Oral Administration of Fructus aurantii Extract. Frontiers in Pharmacology. [Link]
Sources
- 1. Bioactivity guided isolation and identification of phenolic compounds from Citrus aurantium L. with anti-colorectal cancer cells activity by UHPLC-Q-TOF/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Meranzin | CAS:23971-42-8 | Coumarins | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. Meranzin hydrate induces similar effect to Fructus Aurantii on intestinal motility through activation of H1 histamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison between the pharmacokinetics of meranzin hydrate in a rat model of chronic depression and in controls following the oral administration of Chaihu-Shugan-San - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Meranzin | C15H16O4 | CID 1803558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Meranzin hydrate exhibits anti-depressive and prokinetic-like effects through regulation of the shared α2-adrenoceptor in the brain-gut axis of rats in the forced swimming test - PubMed [pubmed.ncbi.nlm.nih.gov]
